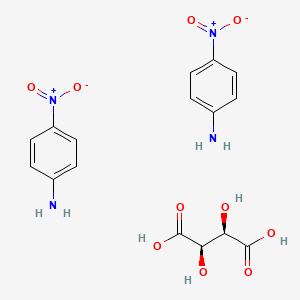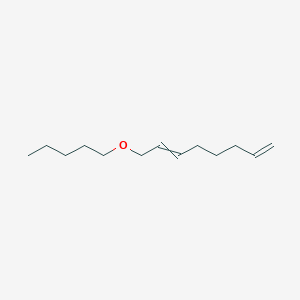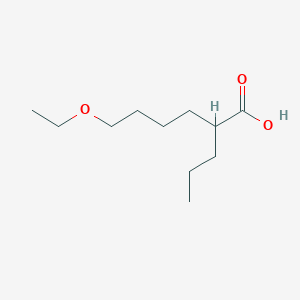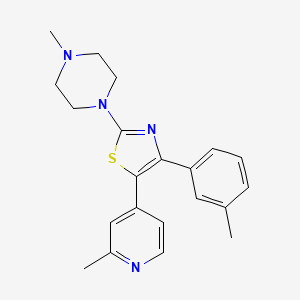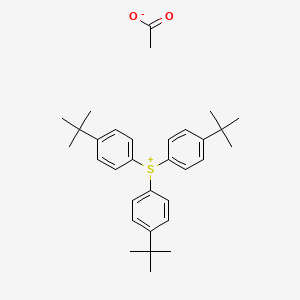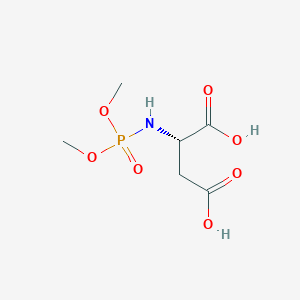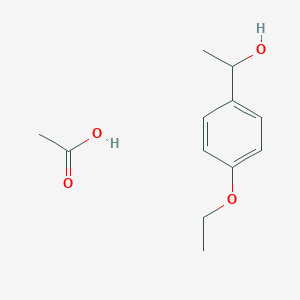
Acetic acid;1-(4-ethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-(4-ethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O3 It is a derivative of acetic acid and contains an ethoxyphenyl group attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(4-ethoxyphenyl)ethanol typically involves the reaction of 4-ethoxybenzaldehyde with ethylmagnesium bromide, followed by oxidation. The reaction conditions include:
Grignard Reaction: 4-ethoxybenzaldehyde is reacted with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as chromium trioxide (CrO3) in acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetic acid;1-(4-ethoxyphenyl)ethanol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;1-(4-ethoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;1-(4-ethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxyphenylacetic acid: Similar structure but lacks the ethanol moiety.
4-Ethoxybenzyl alcohol: Similar structure but lacks the acetic acid moiety.
4-Ethoxyphenol: Similar structure but lacks both the acetic acid and ethanol moieties.
Uniqueness
Acetic acid;1-(4-ethoxyphenyl)ethanol is unique due to the presence of both the acetic acid and ethanol moieties, which confer specific chemical and biological properties
Propiedades
Número CAS |
261954-18-1 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
acetic acid;1-(4-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O2.C2H4O2/c1-3-12-10-6-4-9(5-7-10)8(2)11;1-2(3)4/h4-8,11H,3H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
FIUZUZCATWWJKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
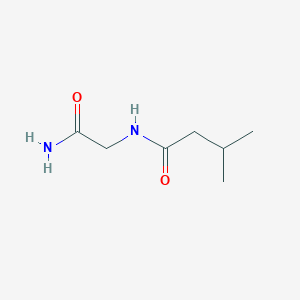
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
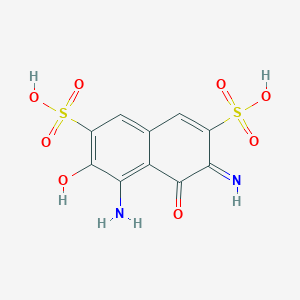
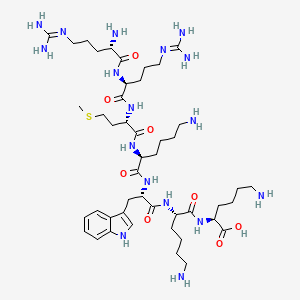
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
